2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
CAS No.: 476485-76-4
Cat. No.: VC16163106
Molecular Formula: C30H23ClN4O3S
Molecular Weight: 555.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476485-76-4 |
|---|---|
| Molecular Formula | C30H23ClN4O3S |
| Molecular Weight | 555.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C30H23ClN4O3S/c1-18-7-13-21(14-8-18)35-29(19-9-11-20(31)12-10-19)33-34-30(35)39-17-28(36)32-24-16-26-23(15-27(24)37-2)22-5-3-4-6-25(22)38-26/h3-16H,17H2,1-2H3,(H,32,36) |
| Standard InChI Key | MAELQKOLVOLANT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C6=CC=C(C=C6)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of this compound is 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide . Its molecular formula, , reflects the integration of aromatic rings (dibenzofuran, chlorophenyl, methylphenyl), a triazole heterocycle, and sulfur- and oxygen-containing functional groups .
Structural Characterization
The compound’s structure is defined by:
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1,2,4-Triazole Core: A five-membered ring with nitrogen atoms at positions 1, 2, and 4, substituted at position 3 with a sulfanyl group and at positions 4 and 5 with methylphenyl and chlorophenyl groups, respectively .
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Sulfanyl-Acetamide Bridge: A thioether (-S-) linkage connecting the triazole to an acetamide group, which is further bonded to a 2-methoxydibenzofuran moiety.
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Aromatic Substituents: The presence of electron-withdrawing (chlorine) and electron-donating (methoxy, methyl) groups influences its electronic properties and reactivity .
Table 1: Key Physicochemical Properties
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
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Triazole Ring Formation: Cyclization of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl compounds.
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Sulfanyl Group Introduction: Nucleophilic substitution or thiol-ene reactions to attach the sulfur-containing bridge.
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Acetamide Coupling: Amidation reactions linking the sulfanyl-triazole intermediate to the methoxydibenzofuran moiety.
While exact protocols are proprietary, analogous triazole derivatives are often synthesized via Huisgen cycloaddition or condensation reactions.
| Target Enzyme | Interaction Type | Potential Application |
|---|---|---|
| 5-Lipoxygenase | Competitive inhibition | Cancer therapy |
| COX-2 | Allosteric modulation | Inflammation |
| Lanosterol 14α-demethylase | Binding pocket occlusion | Antifungal |
Physicochemical and Pharmacokinetic Profiling
Collision Cross-Section (CCS) Data
Ion mobility spectrometry predicts CCS values for various adducts, which inform its behavior in mass spectrometry-based assays :
Table 3: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 555.12518 | 232.9 |
| [M+Na]+ | 577.10712 | 252.6 |
| [M-H]- | 553.11062 | 243.1 |
Solubility and Permeability
The compound’s LogP (estimated at 5.2 via fragment-based methods) indicates high lipophilicity, suggesting poor aqueous solubility but strong membrane permeability .
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